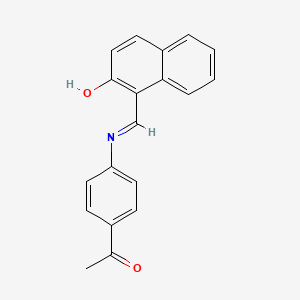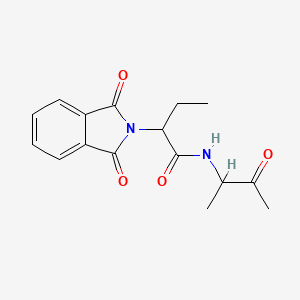![molecular formula C22H22ClN5O2 B10872755 8-[(4-chlorobenzyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10872755.png)
8-[(4-chlorobenzyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(4-chlorobenzyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine class of molecules. This compound is characterized by its complex structure, which includes chlorobenzyl and methylbenzyl groups attached to a purine core. It is of interest in various scientific fields due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-chlorobenzyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available purine derivatives.
N-Alkylation: The purine core undergoes N-alkylation with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
N-Methylation: Subsequent N-methylation is achieved using methyl iodide.
Benzylation: The final step involves benzylation with 4-methylbenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing techniques such as recrystallization and chromatography for purification.
Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
8-[(4-chlorobenzyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, sodium borohydride.
Bases: Potassium carbonate, sodium hydroxide.
Major Products
Oxidized Derivatives: Products with additional oxygen functionalities.
Reduced Derivatives: Hydrogenated forms of the original compound.
Substituted Derivatives: Compounds with various substituents replacing the chlorine atom.
Aplicaciones Científicas De Investigación
8-[(4-chlorobenzyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-[(4-chlorobenzyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 8-[(4-bromobenzyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-[(4-fluorobenzyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-[(4-chlorobenzyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the chlorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.
Propiedades
Fórmula molecular |
C22H22ClN5O2 |
|---|---|
Peso molecular |
423.9 g/mol |
Nombre IUPAC |
8-[(4-chlorophenyl)methylamino]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C22H22ClN5O2/c1-14-4-6-16(7-5-14)13-28-18-19(26(2)22(30)27(3)20(18)29)25-21(28)24-12-15-8-10-17(23)11-9-15/h4-11H,12-13H2,1-3H3,(H,24,25) |
Clave InChI |
MZZMBWZRKPQRNG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN2C3=C(N=C2NCC4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}pyridine-3-carboxamide](/img/structure/B10872674.png)
![7-benzyl-3-[3-(1H-imidazol-1-yl)propyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10872676.png)


![2-{[(E)-azepan-1-ylmethylidene]amino}-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B10872687.png)
![1-cyclohexyl-4-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B10872692.png)
![(4-benzylpiperazin-1-yl)[3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indol-2-yl]methanone](/img/structure/B10872696.png)
![N-[N'-(5-Methyl-3-phenyl-isoxazole-4-carbonyl)-hydrazinocarbothioyl]-4-propoxy-benzamide](/img/structure/B10872702.png)
![N-(2-chlorophenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10872703.png)
![4-(3-fluorophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10872714.png)
![4-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10872721.png)
![N-(3,5-dichlorophenyl)-2-[4-(phenylcarbamothioyl)piperazin-1-yl]acetamide](/img/structure/B10872728.png)
![1,3-dimethyl-5-{1-[(4-methylphenyl)amino]propylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10872729.png)
![2-[(3-oxo-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide](/img/structure/B10872742.png)
